4-ethoxy-3-fluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzene-1-sulfonamide
Descripción
4-ethoxy-3-fluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene-sulfonamide core substituted with ethoxy and fluoro groups at positions 4 and 3, respectively. The N-alkylated side chain features a 4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-ylmethyl group, introducing a fused bicyclic system with a hydroxyl substituent.
Propiedades
IUPAC Name |
4-ethoxy-3-fluoro-N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO4S2/c1-2-23-15-6-5-12(10-14(15)18)25(21,22)19-11-17(20)8-3-4-16-13(17)7-9-24-16/h5-7,9-10,19-20H,2-4,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTNMPZOIXJHIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC3=C2C=CS3)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
4-Ethoxy-3-fluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzene-1-sulfonamide is a complex organic compound with potential therapeutic applications. Its molecular formula is CHFNOS, and it has garnered attention for its biological activities, particularly in cardiovascular and anti-cancer research.
Structure and Properties
The structure of the compound is characterized by the presence of a sulfonamide group, which is known for its biological activity. The molecular weight is approximately 385.5 g/mol. The compound's unique structure may contribute to its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 385.5 g/mol |
| CAS Number | 2549028-65-9 |
Cardiovascular Effects
Research indicates that sulfonamide derivatives can influence cardiovascular functions. A study evaluated the effects of various benzene sulfonamides on perfusion pressure and coronary resistance using isolated rat heart models. The findings suggest that certain sulfonamide compounds can significantly alter perfusion pressure, indicating potential therapeutic benefits in managing cardiovascular conditions .
Table 1: Experimental Design for Evaluating Biological Activity
| Group | Compound | Dose |
|---|---|---|
| I | Control (Krebs-Henseleit solution only) | - |
| II | Benzene sulfonamide | 0.001 nM |
| III | 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | 0.001 nM |
| IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 nM |
| V | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 nM |
| VI | 4-[3-(4-Nitro-phenyl)-ureido]-benzene-sulfonamide | 0.001 nM |
The results demonstrated that the compound 4-(2-aminoethyl)-benzenesulfonamide effectively decreased perfusion pressure compared to controls, suggesting a mechanism involving calcium channel inhibition .
Anti-Cancer Activity
In addition to cardiovascular effects, there is emerging evidence regarding the anti-cancer properties of sulfonamides. Compounds similar to the one have been studied for their cytotoxic effects against various cancer cell lines. These studies often involve assessing cell viability and apoptosis induction through assays such as MTT or Annexin V staining.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The presence of the sulfonamide group may facilitate binding to these targets, modulating their activity and leading to therapeutic effects.
Case Studies
Recent studies have explored the pharmacokinetic parameters of related compounds using computational methods like ADME/PK analysis. These studies aim to predict absorption, distribution, metabolism, and excretion profiles, which are crucial for understanding the potential clinical applications of these compounds .
Comparación Con Compuestos Similares
Structural and Functional Group Analysis
Key structural features of the target compound :
- Sulfonamide group : A critical pharmacophore in enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase).
- Ethoxy and fluoro substituents : Electron-donating (ethoxy) and electron-withdrawing (fluoro) groups modulate electronic properties and metabolic stability.
Comparison with Synthesized Sulfonamide Derivatives :
describes sulfonamide-triazole hybrids (e.g., compounds 7–9 ) with phenylsulfonyl and difluorophenyl substituents. Key differences include:
Physicochemical Properties
and provide data on sulfonamides with varying substituents:
The absence of a carbonyl group in the target compound (unlike hydrazinecarbothioamides in ) may reduce metabolic oxidation susceptibility .
Spectroscopic Characterization
IR and NMR data from and provide benchmarks:
- IR : The target compound’s sulfonamide S=O stretches (~1350–1200 cm⁻¹) align with analogs in . Absence of C=O (unlike compounds 4–6 ) confirms a stable sulfonamide backbone .
- ¹H-NMR : Signals for ethoxy (~1.3 ppm for CH₃, 4.0 ppm for OCH₂) and fluorophenyl (~7.0–7.5 ppm) groups would distinguish it from methoxy-substituted analogs in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
